2-({[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
2-[[5-butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS2/c1-6-15(4)28-20-24-23-18(12-27-19-21-13(2)11-14(3)22-19)25(20)16-7-9-17(26-5)10-8-16/h7-11,15H,6,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJGGSGPTQZDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CSC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
2-({[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Triazole Derivatives
Compounds containing 1,2,4-triazole moieties, such as the triazole Schiff base benzopyranone derivatives synthesized by Zheng et al. (), share structural similarities. These derivatives exhibit antiviral activity against cucumber mosaic virus at 500 mg·L⁻¹, highlighting the role of triazole rings in bioactive molecules.
Pyrimidine-Based Sulfonamides
Sulfamethazine (C12H14N4O2S, MW 278.33 g/mol), a sulfonamide antibiotic with a 4,6-dimethylpyrimidine group (), shares the dimethylpyrimidine substructure with the target compound. Sulfamethazine’s bioactivity stems from its sulfonamide group inhibiting bacterial folate synthesis. In contrast, the target compound’s dual sulfanyl linkages and methoxyphenyl group may confer distinct pharmacokinetic properties, such as altered solubility or metabolic stability .
Thioether-Containing Analogues
The synthesis of 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide () illustrates the importance of sulfur-containing groups in modulating bioactivity. The target compound’s butan-2-ylsulfanyl and methylsulfanyl groups could similarly influence electron distribution and binding affinity, though direct comparative data are lacking .
Comparative Data Table
Research Findings and Hypotheses
- Structural Similarity Indexing: Methods like the Tanimoto coefficient (used for aglaithioduline vs. SAHA in ) could quantify the target compound’s resemblance to known bioactive molecules.
- Synthesis Pathways : The target compound likely involves multi-step reactions, such as cyclization for the triazole core and nucleophilic substitutions for sulfanyl groups, akin to methods in and .
- Validation Techniques : X-ray crystallography (via SHELX software, ) and structure validation protocols () are critical for confirming its geometry and purity .
Challenges and Considerations
- Isomer Confusion: As noted for sulfamethazine and sulfisomidine (), precise nomenclature is essential to avoid misidentification of structurally similar compounds .
Biological Activity
The compound 2-({[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a novel triazole derivative that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and research findings related to this compound, highlighting its pharmacological properties and potential applications.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, triazole derivatives can be synthesized through methods such as S-alkylation and nucleophilic substitution, which have been documented in various studies. The process often includes the use of solvents like DMF and catalysts such as cesium carbonate to facilitate the reaction.
Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | S-alkylation | 2-bromo-1-phenylethanone, cesium carbonate | 61% |
| 2 | Reduction | Various reducing agents | Variable |
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against a range of pathogens. For example, studies have shown that triazole derivatives can inhibit fungal growth and possess antibacterial properties. The compound's structure suggests it may interact with microbial enzymes or cell membranes, leading to its antimicrobial effects.
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A431 (skin cancer) cells. The structure-activity relationship (SAR) indicates that modifications in the triazole and pyrimidine moieties can enhance its potency.
Case Study: Antitumor Activity
A study assessed the IC50 values of several derivatives of triazole compounds, revealing that certain substitutions significantly increase their antitumor activity. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| A | MCF-7 | 30 |
| B | A431 | <10 |
The proposed mechanism by which this compound exerts its biological activity includes:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular metabolism.
- Induction of Apoptosis : There is evidence suggesting that these compounds can trigger programmed cell death in cancer cells, which is crucial for their antitumor efficacy.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the interactions at a molecular level, providing insights into how structural modifications can enhance biological activity.
Docking Results Summary
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Protein A | -9.5 |
| Protein B | -8.7 |
These results indicate a strong potential for this compound in therapeutic applications targeting specific proteins involved in disease pathways.
Q & A
Basic: What are the recommended synthetic routes and optimized reaction conditions for preparing this compound?
Answer:
The synthesis involves multi-step protocols, typically starting with the formation of the 1,2,4-triazole core. Key steps include:
- Step 1 : Reacting 4-methoxyphenyl-substituted hydrazine derivatives with carbon disulfide or thiourea to form the triazole ring .
- Step 2 : Alkylation of the triazole-thiol intermediate using butan-2-yl halides under basic conditions (e.g., NaOH in methanol) to introduce the butan-2-ylsulfanyl group .
- Step 3 : Coupling the triazole intermediate with 4,6-dimethylpyrimidine-2-thiol via a sulfanyl exchange reaction, often catalyzed by Pd/C in dimethylformamide (DMF) at 80–100°C .
Optimization Tips : - Use inert atmosphere (N₂/Ar) to prevent oxidation of thiol intermediates.
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
Basic: Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?
Answer:
A combination of methods is required:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the triazole (δ 8.1–8.5 ppm for aromatic protons), pyrimidine (δ 6.8–7.2 ppm), and methoxy groups (δ 3.8 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the triazole and pyrimidine rings .
- X-ray Crystallography :
- Determine absolute configuration and dihedral angles between aromatic rings (e.g., pyrimidine-triazole plane ~6.4° deviation) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can contradictions in biological activity data across assays be resolved?
Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Cross-Validation : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based assays) to identify context-dependent effects .
- Control Experiments :
- Verify compound stability under assay conditions (pH, temperature).
- Use isotopic labeling (e.g., ³⁵S for sulfanyl groups) to track metabolic degradation .
- Structural Modifications : Introduce fluorinated analogs (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) to assess substituent effects on activity .
Advanced: What strategies improve selectivity for specific enzymatic targets?
Answer:
- Structure-Activity Relationship (SAR) Studies :
- Modify the butan-2-ylsulfanyl chain length to alter steric hindrance (e.g., shorter chains may enhance binding to shallow active sites) .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to modulate electronic interactions with catalytic residues .
- Computational Docking :
- Use molecular dynamics simulations to predict binding poses with targets (e.g., kinases vs. cytochrome P450 enzymes) .
- Proteomic Profiling :
- Employ activity-based protein profiling (ABPP) to identify off-target interactions .
Basic: What structural features dictate this compound’s chemical reactivity?
Answer:
- Triazole Ring : The N2 position is nucleophilic, enabling alkylation or acylation reactions .
- Sulfanyl Groups : Susceptible to oxidation (→ sulfoxides/sulfones) under acidic/oxidative conditions; stabilize via chelation with transition metals .
- 4-Methoxyphenyl Substituent : Electron-donating methoxy group enhances π-π stacking with aromatic residues in biological targets .
Advanced: How can computational modeling guide the study of binding mechanisms?
Answer:
- Molecular Docking :
- Use software like AutoDock Vina to predict binding modes with ATP-binding pockets (e.g., kinases) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) :
- Analyze charge distribution at the triazole-pyrimidine junction to identify electrophilic hotspots .
- Machine Learning :
- Train models on existing bioactivity data to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
